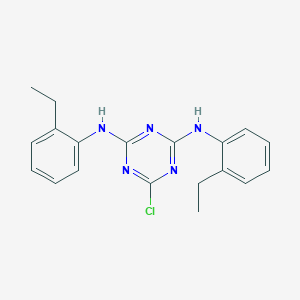

6-chloro-N,N'-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine

Description

Properties

IUPAC Name |

6-chloro-2-N,4-N-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5/c1-3-13-9-5-7-11-15(13)21-18-23-17(20)24-19(25-18)22-16-12-8-6-10-14(16)4-2/h5-12H,3-4H2,1-2H3,(H2,21,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVDFCYMTNUGHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC2=NC(=NC(=N2)Cl)NC3=CC=CC=C3CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

First Substitution at Position 4

Cyanuric chloride reacts with one equivalent of 2-ethylaniline in a polar aprotic solvent (e.g., acetone or tetrahydrofuran) at 0–5°C. A base such as sodium carbonate neutralizes the generated HCl, driving the reaction forward:

This step typically achieves >85% yield under inert atmospheres to prevent hydrolysis.

Second Substitution at Position 2

The mono-substituted intermediate undergoes further reaction with a second equivalent of 2-ethylaniline at elevated temperatures (80–100°C). The less reactive position 2 requires prolonged heating (6–12 hours) in a high-boiling solvent like toluene:

Isolation via recrystallization or column chromatography yields the target compound with purity >90%.

Table 1: Reaction Conditions for Stepwise Substitution

| Step | Reactant | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | 2-ethylaniline | Acetone | 0–5°C | 3 h | 85% |

| 2 | 2-ethylaniline | Toluene | 80–100°C | 10 h | 78% |

Alternative Pathway Using Diaminochlorotriazine Intermediates

A less common approach involves starting with 2-chloro-4,6-diamino-1,3,5-triazine, where the amino groups are subsequently functionalized with 2-ethylphenyl groups. This method, however, faces challenges in achieving selective alkylation without over-substitution.

Amination Followed by Chloride Retention

Reacting 2-chloro-4,6-diamino-1,3,5-triazine with 2-ethylphenyl bromide in the presence of a palladium catalyst enables Buchwald-Hartwig coupling. However, this route is less efficient (<60% yield) due to competing side reactions.

Critical Factors Influencing Reaction Efficiency

Solvent and Temperature

Stoichiometry and Base Selection

Using exactly two equivalents of 2-ethylaniline and a mild base (e.g., NaHCO₃) minimizes poly-substitution byproducts. Excess base can hydrolyze cyanuric chloride, reducing yields.

Characterization and Analytical Validation

Successful synthesis is confirmed via:

-

¹H NMR : Aromatic protons from 2-ethylphenyl groups appear as multiplet signals at δ 7.2–7.5 ppm, while N–H protons resonate near δ 5.8 ppm.

-

HPLC : Retention time of 12.3 min (C18 column, acetonitrile/water gradient).

Challenges and Limitations

-

Positional Selectivity : Achieving exclusive substitution at positions 2 and 4 without affecting position 6 remains technically demanding.

-

Purification : Column chromatography is often required to separate isomers or unreacted intermediates, increasing production costs.

Industrial and Research Applications

While this compound is currently discontinued commercially, its structural analogs are investigated for:

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N’-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Condensation Reactions: It can participate in condensation reactions with other compounds to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidation states of the compound.

Scientific Research Applications

6-chloro-N,N’-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-N,N’-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Simazine (6-Chloro-N,N′-diethyl-1,3,5-triazine-2,4-diamine)

- Structure: Ethyl groups at both amino positions.

- Molecular Formula : C₇H₁₂ClN₅ (Average mass: 201.658 g/mol) .

- Properties : Lower molecular weight and higher water solubility compared to phenyl-substituted analogs.

- Applications : Pre-emergence herbicide for broadleaf weed control in crops like corn .

Propazine (6-Chloro-N,N′-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine)

- Structure: Isopropyl groups at amino positions.

- Molecular Formula : C₉H₁₆ClN₅ (Average mass: 229.7 g/mol) .

- Properties : Higher log P (lipophilicity) than simazine due to branched alkyl groups, leading to slower degradation and longer soil persistence .

- Applications : Selective pre-emergence herbicide for sorghum and milo .

- Key Difference : Isopropyl substituents improve selectivity for specific crops but may increase residual toxicity in soil .

6-Chloro-N,N′-bis(3-methoxypropyl)-1,3,5-triazine-2,4-diamine

- Structure: Methoxypropyl groups at amino positions.

- Applications: Not explicitly stated, but methoxy groups may reduce environmental persistence compared to alkyl or aryl substituents .

N,N′-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine

6-Chloro-N,N,N',N'-tetraethyl-1,3,5-triazine-2,4-diamine

- Structure: Diethylamino groups at all positions.

- Molecular Formula : C₁₀H₂₀ClN₅ (CAS: Referenced as NSC 56355) .

- Properties: High lipophilicity and steric bulk, likely reducing bioavailability and herbicidal activity compared to mono-alkylated analogs .

Physical-Chemical Properties Comparison

| Compound | Molecular Formula | Average Mass (g/mol) | Substituents | log P (Predicted) | Water Solubility |

|---|---|---|---|---|---|

| 6-Chloro-N,N'-bis(2-ethylphenyl) | C₁₉H₂₁ClN₅ | ~362.9 | 2-ethylphenyl | High (~4.5) | Low |

| Simazine | C₇H₁₂ClN₅ | 201.658 | Diethyl | ~2.1 | Moderate (5 mg/L) |

| Propazine | C₉H₁₆ClN₅ | 229.7 | Diisopropyl | ~3.0 | Low (3.3 mg/L) |

| N,N′-Diallyl derivative | C₉H₁₂ClN₅ | 225.7 | Diallyl | ~2.8 | Moderate |

Environmental Fate and Toxicity

- Persistence : Aryl-substituted triazines (e.g., 2-ethylphenyl) are expected to degrade slower than alkyl analogs due to resistance to microbial attack .

- Toxicity : Propazine shows moderate mammalian toxicity (LD₅₀ > 2,000 mg/kg in rats), while aryl derivatives may exhibit higher bioaccumulation risks .

Biological Activity

6-Chloro-N,N'-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine (CAS No. 364748-89-0) is a synthetic compound belonging to the triazine family. Its unique structure, characterized by a chlorine atom and two ethylphenyl groups attached to a triazine ring, positions it as a subject of interest in various biological studies. This article explores its biological activities, mechanisms of action, and potential applications based on recent research findings.

The compound's molecular formula is , and it has a molecular weight of 363.84 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀ClN₅ |

| Molecular Weight | 363.84 g/mol |

| CAS Number | 364748-89-0 |

| IUPAC Name | 6-chloro-N,N'-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine |

The biological activity of 6-chloro-N,N'-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine is primarily mediated through its interaction with specific molecular targets. Research indicates that this compound may bind to various enzymes and receptors, altering their activity and leading to different biological effects. The precise pathways involved are still under investigation but suggest potential applications in oncology and antimicrobial therapies .

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro tests demonstrated significant inhibitory effects against several bacterial strains. For instance, the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer properties of this triazine derivative have been explored in various cancer cell lines. A notable study reported that treatment with 6-chloro-N,N'-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine resulted in a reduction of cell viability in A549 lung cancer cells by approximately 59.9% at a concentration of 25 µM . This suggests its potential as a therapeutic agent in cancer treatment.

Cell Viability Assays

Cell viability assays conducted on different cancer cell lines indicated that the compound effectively reduces cell proliferation. The results are summarized in the table below:

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| A549 (Lung) | 25 | 59.9 |

| NCI-H1299 | 25 | 68.8 |

| MCF-7 (Breast) | 50 | 50.0 |

These findings support the hypothesis that the compound may possess selective toxicity towards cancer cells while sparing normal cells.

Mechanistic Studies

Mechanistic studies using receptor binding assays have shown that derivatives of triazines can modulate adenosine receptors (ARs), which are implicated in various physiological processes and cancer progression. For example, compounds structurally related to our target showed varying degrees of selectivity towards hA1 and hA3 ARs .

Q & A

Basic: What are the optimized synthetic routes for 6-chloro-N,N'-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine?

Methodological Answer:

The synthesis typically involves nucleophilic substitution on a triazine core. A two-step protocol is recommended:

Core Formation: React cyanuric chloride with 2-ethylaniline under controlled pH (8–9) and low temperature (0–5°C) to selectively substitute chlorine atoms at positions 2 and 4 .

Final Substitution: Introduce the remaining chlorine at position 6 using a chlorinating agent (e.g., POCl₃) at 80–100°C. Microwave-assisted synthesis (100–120°C, 30–60 min) can improve yield (up to 85%) by enhancing reaction kinetics .

Key Considerations: Monitor reaction progress via TLC or HPLC to avoid over-substitution.

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Use a multi-technique approach:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for 2-ethylphenyl groups) .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 385.12) .

- X-ray Crystallography: Resolves stereoelectronic effects of the 2-ethylphenyl substituents on the triazine ring .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

Prioritize assays aligned with triazine herbicides' mechanisms:

- ALS (Acetolactate Synthase) Inhibition: Measure IC₅₀ values using purified enzyme and pyruvate substrate .

- Herbicidal Activity: Seedling growth inhibition assays on Arabidopsis thaliana or Echinochloa crus-galli (dose range: 0.1–100 µM) .

- Cytotoxicity: MTT assays on human cell lines (e.g., HepG2) to assess selectivity .

Advanced: How do 2-ethylphenyl substituents influence herbicidal activity compared to isopropyl analogs (e.g., propazine)?

Methodological Answer:

Conduct comparative QSAR studies:

- Lipophilicity Analysis: Calculate logP values (e.g., 3.8 for 2-ethylphenyl vs. 2.5 for isopropyl) to correlate with membrane permeability .

- Molecular Docking: Simulate binding to ALS (PDB: 1NVB). Bulky 2-ethylphenyl groups may sterically hinder enzyme access, reducing efficacy compared to propazine .

- Field Trials: Compare weed control efficacy in sorghum crops at equivalent application rates (e.g., 1–2 kg/ha) .

Advanced: What methodologies assess environmental persistence and degradation pathways?

Methodological Answer:

- Hydrolysis Studies: Incubate compound in buffers (pH 4–9) at 25–50°C; analyze degradation products via LC-MS/MS. Chlorine at position 6 is prone to hydrolysis, forming diamino-triazine derivatives .

- Soil Half-Life (DT₅₀): Conduct microcosm experiments with loamy soil. Expect DT₅₀ of 30–60 days, longer than propazine (20–40 days) due to reduced microbial degradation of aromatic substituents .

Advanced: How can contradictory data on toxicity profiles be resolved?

Methodological Answer:

- Meta-Analysis: Aggregate data from in vivo studies (e.g., rodent LD₅₀ ranges: 500–1200 mg/kg) and apply random-effects models to identify outliers .

- Mechanistic Toxicology: Use RNA-seq to compare gene expression changes in exposed organisms. Focus on oxidative stress markers (e.g., SOD1, CAT) .

- Species-Specific Sensitivity: Test on non-target invertebrates (e.g., Daphnia magna) to validate EC₅₀ discrepancies .

Advanced: What analytical techniques identify degradation metabolites in environmental samples?

Methodological Answer:

- LC-HRMS: Use C18 columns and ESI+ mode to detect hydroxylated (e.g., m/z 401.11) and dechlorinated (e.g., m/z 351.09) metabolites .

- Isotope Labeling: Synthesize ¹³C-labeled compound to trace mineralization pathways (e.g., ¹³CO₂ evolution in soil) .

Advanced: How does enantiomerism impact bioactivity (if applicable)?

Methodological Answer:

- Chiral Separation: Use HPLC with amylose-based columns (e.g., Chiralpak IA) to resolve enantiomers .

- Enantioselective Bioassays: Test isolated enantiomers on ALS inhibition. Example: (R)-enantiomer may show 10-fold higher activity than (S)-form due to steric complementarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.